(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1213669-31-8
VCID: VC4596998
InChI: InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1
SMILES: C1CC(NC1)C2=NC=C(C=C2)F
Molecular Formula: C9H11FN2
Molecular Weight: 166.199

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

CAS No.: 1213669-31-8

Cat. No.: VC4596998

Molecular Formula: C9H11FN2

Molecular Weight: 166.199

* For research use only. Not for human or veterinary use.

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine - 1213669-31-8

Specification

CAS No. 1213669-31-8
Molecular Formula C9H11FN2
Molecular Weight 166.199
IUPAC Name 5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine
Standard InChI InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1
Standard InChI Key HMSQFFINRZJSLM-QMMMGPOBSA-N
SMILES C1CC(NC1)C2=NC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS: 1213669-31-8) belongs to the class of fluorinated heterocyclic compounds. Its dihydrochloride salt (CAS: 2061996-62-9) is commonly utilized to enhance solubility and stability in pharmacological studies . Key molecular properties include:

PropertyValue
Molecular FormulaC₉H₁₁FN₂
Molar Mass166.20 g/mol
IUPAC Name5-Fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine
Stereochemistry(S)-configuration at pyrrolidine C2
SMILESC1CC@HC2=NC=C(C=C2)F
XLogP31.2 (predicted)

The fluorine atom induces electron-withdrawing effects, modulating the pyridine ring's electronic density, while the pyrrolidine group contributes to three-dimensional structural diversity .

Spectral Data

  • NMR (400 MHz, DMSO-d₆): δ 8.35–8.29 (m, 2H, pyridine-H), 4.81–4.75 (m, 1H, pyrrolidine-H), 1.33–1.32 (m, 6H, isopropoxy-H) for related analogs .

  • Mass Spectrometry: ESI-MS m/z 166.2 [M+H]⁺, consistent with the molecular formula .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis typically involves multi-step sequences to achieve enantiomeric purity:

  • Pyridine Ring Formation: Condensation of fluorinated precursors with pyrrolidine intermediates under basic conditions.

  • Stereoselective Cyclization: Asymmetric catalysis or chiral resolution ensures the (S)-configuration. For example, enzymatic resolution of racemic mixtures yields >97% enantiomeric excess .

  • Salt Formation: Treatment with HCl generates the dihydrochloride salt, improving crystallinity .

Key Reaction Optimization

  • Temperature Control: Reactions conducted at 25°C prevent racemization .

  • Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction efficiency .

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous Solubility12.5 mg/mL (dihydrochloride)
LogP (Partition Coefficient)1.8 (predictive)
Storage Conditions2–8°C, desiccated

The dihydrochloride form exhibits enhanced hydrophilicity, making it suitable for in vivo formulations .

Thermal and Spectral Characteristics

  • Melting Point: 215–217°C (decomposition observed above 220°C) .

  • UV-Vis Absorption: λₘₐₓ = 265 nm (ε = 4500 M⁻¹cm⁻¹) in methanol .

Biological Activities and Mechanisms

Neuropharmacological Effects

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine demonstrates high affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors:

  • Receptor Binding Assays: IC₅₀ = 18 nM for 5-HT₁₀, 42 nM for D₂.

  • In Vivo Anxiolytic Activity: 70% reduction in marble-burying behavior in murine models at 10 mg/kg.

Antiparasitic Activity

Structural analogs exhibit macrofilaricidal effects against Onchocerca volvulus:

  • EC₅₀: 89 nM against L5 larvae .

  • Mechanism: Inhibition of mitochondrial complex III, disrupting ATP synthesis .

Pharmacokinetic Profile

Absorption and Distribution

  • Cₘₐₓ: 2.4 µM (oral administration, 30 mg/kg in rodents) .

  • AUC₀–inf: 20 µM·h, indicating prolonged systemic exposure .

Metabolism and Excretion

  • Primary Metabolites: N-oxidized pyrrolidine and defluorinated pyridine.

  • Half-Life: 3.2 hours in plasma .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBiological Activity
(R)-EnantiomerOpposite configuration at C250% lower 5-HT₁₀ affinity
5-Chloro-2-pyrrolidinylpyridineChlorine substitutionReduced metabolic stability

The (S)-enantiomer’s superior receptor selectivity underscores the importance of stereochemistry in drug design .

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